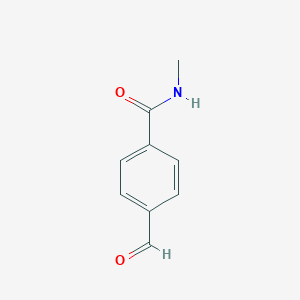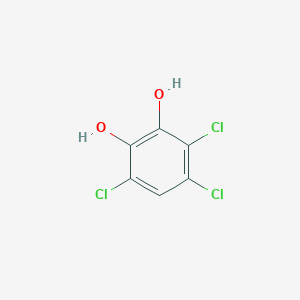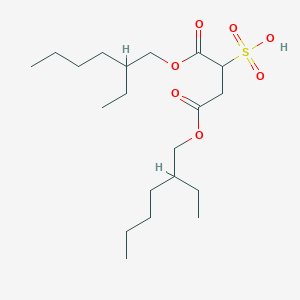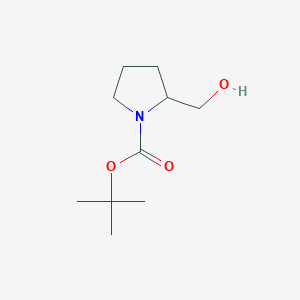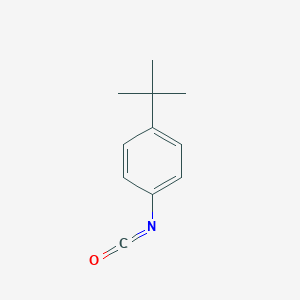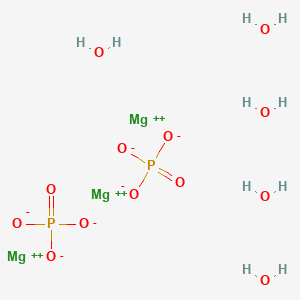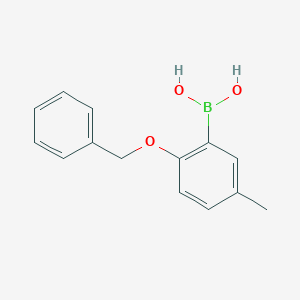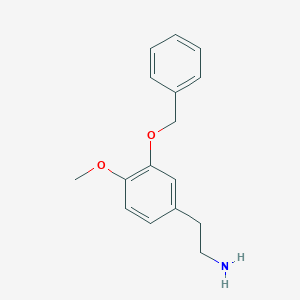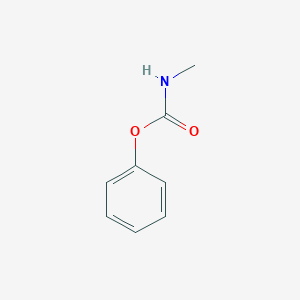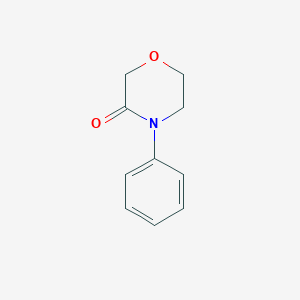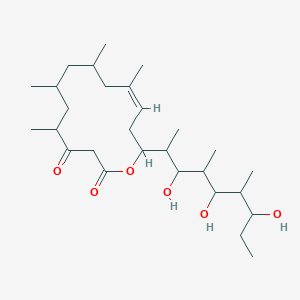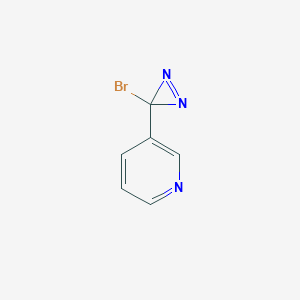
3-(3-Bromo-3H-diazirin-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromo-3H-diazirin-3-yl)pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a photoaffinity labeling agent that can be used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions.
作用機序
The mechanism of action of 3-(3-Bromo-3H-diazirin-3-yl)pyridine involves the use of ultraviolet light to activate the diazirine group. This results in the formation of a highly reactive carbene, which can covalently attach to nearby functional groups on proteins or nucleic acids. This covalent attachment allows for the identification of the binding sites of small molecules on proteins or nucleic acids.
生化学的および生理学的効果
3-(3-Bromo-3H-diazirin-3-yl)pyridine has no known biochemical or physiological effects on its own. However, when used as a photoaffinity labeling agent, it can help identify the binding sites of small molecules on proteins or nucleic acids, which can lead to the development of new drugs.
実験室実験の利点と制限
One of the main advantages of using 3-(3-Bromo-3H-diazirin-3-yl)pyridine as a photoaffinity labeling agent is its high yield of synthesis. This makes it a cost-effective method for producing the compound. Additionally, its ability to identify the binding sites of small molecules on proteins or nucleic acids makes it a valuable tool in drug discovery.
One of the limitations of using 3-(3-Bromo-3H-diazirin-3-yl)pyridine is its dependence on ultraviolet light for activation. This limits its use to experiments that can be carried out under ultraviolet light. Additionally, the covalent attachment of the carbene to nearby functional groups can sometimes result in non-specific labeling, which can complicate data interpretation.
将来の方向性
The use of 3-(3-Bromo-3H-diazirin-3-yl)pyridine in scientific research is still relatively new, and there are many future directions for its use. One direction is the development of new methods for activating the diazirine group without the use of ultraviolet light. This would expand the range of experiments that can be carried out using this compound.
Another direction is the development of new photoaffinity labeling agents that can be used in conjunction with 3-(3-Bromo-3H-diazirin-3-yl)pyridine. This would allow for the identification of multiple binding sites on proteins or nucleic acids, which could lead to the development of more effective drugs.
Finally, the use of 3-(3-Bromo-3H-diazirin-3-yl)pyridine in vivo is an area of future research. Currently, its use is limited to in vitro experiments. However, the development of new methods for delivering the compound to living cells could open up new avenues for drug discovery.
合成法
The synthesis of 3-(3-Bromo-3H-diazirin-3-yl)pyridine involves the reaction of 3-bromo-3H-diazirine and pyridine in the presence of a base. The reaction is carried out under an inert atmosphere and at a low temperature. The resulting compound is then purified using column chromatography. The yield of the synthesis is typically high, making it a cost-effective method for producing 3-(3-Bromo-3H-diazirin-3-yl)pyridine.
科学的研究の応用
3-(3-Bromo-3H-diazirin-3-yl)pyridine is widely used in scientific research as a photoaffinity labeling agent. It can be used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. This compound is particularly useful in identifying the binding sites of small molecules on proteins, which is crucial for drug discovery.
特性
CAS番号 |
127458-80-4 |
|---|---|
製品名 |
3-(3-Bromo-3H-diazirin-3-yl)pyridine |
分子式 |
C6H4BrN3 |
分子量 |
198.02 g/mol |
IUPAC名 |
3-(3-bromodiazirin-3-yl)pyridine |
InChI |
InChI=1S/C6H4BrN3/c7-6(9-10-6)5-2-1-3-8-4-5/h1-4H |
InChIキー |
YXVGTYSFDDCEEH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2(N=N2)Br |
正規SMILES |
C1=CC(=CN=C1)C2(N=N2)Br |
同義語 |
Pyridine, 3-(3-bromo-3H-diazirin-3-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



